N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
Description
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-9-10-19-18(20-12)26-11-15(24)21-16-13(2)22(3)23(17(16)25)14-7-5-4-6-8-14/h4-10H,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYRUWPXQOOHIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a β-keto ester with hydrazine to form the pyrazole ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.
Attachment of the Pyrimidinylsulfanyl Moiety: The final step involves the nucleophilic substitution reaction where the pyrimidinylsulfanyl group is attached to the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities , making it a subject of interest in pharmaceutical research:
- Antipyretic and Analgesic Effects : It serves as an intermediate in the synthesis of drugs with antipyretic (fever-reducing) and analgesic (pain-relieving) properties. Its structural characteristics contribute to its efficacy in these applications .
- Antibacterial Properties : Pyrazolo derivatives, including this compound, have shown potential antibacterial activity. Research indicates that modifications to the pyrazole structure can enhance its antibacterial properties .
- Anti-inflammatory Activity : The compound has been linked to anti-inflammatory effects, which are critical for treating various inflammatory diseases .
Synthesis and Derivatives
The synthesis of N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-Yl)-2-[(4-Methyl-2-Pyrimidinyl)Sulfanyl]Acetamide involves multiple synthetic pathways that leverage its unique structure for the development of new derivatives. For instance:
- Formation of Amides : The synthesis of amide derivatives from pyrazole precursors has been explored extensively. These derivatives often possess enhanced biological activity due to the introduction of different functional groups .
Case Studies
Several studies highlight the applications of this compound and its derivatives:
Mechanism of Action
The mechanism of action of N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Pyrimidine vs.
- Hydrogen Bonding : Unlike the dichlorophenyl analogue, the pyrimidine-sulfanyl group may participate in N–H⋯N or C–H⋯S interactions, as seen in related sulfanyl-acetamide structures .
Crystallographic and Conformational Differences
Table 2: Crystallographic Parameters of Selected Analogues
Analysis :
- The C–S bond length in sulfanyl-acetamides (~1.76–1.79 Å) is consistent with single-bond character, but slight variations arise from substituent electronegativity .
- The pyrimidine-sulfanyl group likely adopts a near-planar conformation (torsion angle ~175°), similar to methylsulfanyl analogues, optimizing resonance stabilization .
Enzyme Inhibition and Pharmacological Relevance
- Pyrazolone Derivatives: Pyrazolone cores are known inhibitors of enzymes like N-ethylmaleimide (NEM) reductase, where substituents at the 4-position modulate activity. For example, 1-phenyl-5-pyrazolone derivatives inhibit NEM reductase by >70% at 10 μM, suggesting the target compound’s pyrimidine-sulfanyl group may confer similar or enhanced activity .
- Sulfanyl vs. Oxadiazole Groups : Compounds with oxadiazole-sulfanyl substituents (e.g., 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides) exhibit antiviral and anti-inflammatory properties, but the pyrimidine-sulfanyl group in the target compound may offer improved metabolic stability due to reduced steric hindrance .
Research Findings and Implications
- Synthetic Accessibility : The target compound is synthesized via nucleophilic substitution between pyrazolone intermediates and pyrimidine-sulfanyl acetamides, similar to methods used for methylsulfanyl analogues (yields >75%) .
- Crystal Engineering: Unlike dichlorophenyl or methoxyphenoxy analogues, the pyrimidine-sulfanyl group may form unique supramolecular architectures via S⋯π or N–H⋯N interactions, as observed in related structures .
- Toxicity Considerations: Pyrazolone derivatives are classified under ICD-10 code X40 (accidental poisoning by non-opioid analgesics), highlighting the need for substituent optimization to mitigate toxicity .
Biological Activity
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and potential therapeutic applications.
Structure and Composition
The compound has the following molecular characteristics:
- Molecular Formula : C22H25N7O4S
- Molecular Weight : 483.5 g/mol
- IUPAC Name : N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanylacetamide
Antimicrobial Activity
Research indicates that compounds similar to N-(1,5-Dimethyl-3-Oxo-2-Phenyl...) exhibit potent antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| Compound 3g | Pseudomonas aeruginosa | 0.21 |
| Compound 3f | Escherichia coli | 0.25 |
| Compound 3a | Micrococcus luteus | 0.30 |
Anticancer Potential
The compound has been evaluated for its anticancer properties. Studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The compound’s structural features may contribute to its ability to interact with key cellular targets involved in cancer progression.
The biological activity of N-(1,5-Dimethyl...) is attributed to its ability to interfere with microbial metabolism and cancer cell signaling pathways. Molecular docking studies have revealed that it forms strong interactions with target proteins such as DNA gyrase and MurD, which are crucial for bacterial DNA replication .
Study on Antiviral Activity
A study published in 2020 highlighted the antiviral properties of related pyrazole compounds against various viruses. The results indicated that these compounds could inhibit viral replication effectively by targeting viral enzymes .
Clinical Implications
The potential use of N-(1,5-Dimethyl...) in clinical settings is promising. Its unique structure allows for modifications that could enhance its bioavailability and selectivity towards target cells. Ongoing research aims to optimize these properties for better therapeutic outcomes.
Q & A
Q. How is the molecular structure of this compound determined experimentally?
Q. What are typical synthetic routes for this compound?
Synthesis involves amide coupling under reflux conditions:
- Reagents : 1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxylic acid and 4-methyl-2-pyrimidinethiol.
- Conditions : Ethanol or DMF as solvent, 12–24 hours at 80–100°C .
- Purification : Recrystallization from ethanol yields >90% purity .
Advanced Research Questions
Q. How can crystallographic data discrepancies between batches be resolved?
Discrepancies in unit cell parameters or bond angles are addressed by:
- Validation metrics : Compare -factor () and () .
- Temperature control : Data collected at 100 K minimizes thermal motion artifacts .
- Redundant refinement : Use SHELXL-2018 for anisotropic displacement parameters .
Q. What methods optimize synthetic yield while minimizing side products?
Yield optimization strategies include:
Q. How do substituent modifications affect bioactivity?
SAR studies reveal:
- Pyrimidine ring methylation : Enhances metabolic stability but reduces solubility .
- Pyrazole substitution : Phenyl groups at position 2 improve binding affinity to kinase targets .
Table 2 : Substituent Effects on Bioactivity
| Substituent | Effect on Activity | Source |
|---|---|---|
| 4-Methylpyrimidine | ↑ Metabolic stability | |
| 2-Phenylpyrazole | ↑ Kinase inhibition (IC = 0.8 μM) |
Q. What role do hydrogen bonds play in stabilizing the crystal lattice?
Hydrogen bonds (N–H···O and C–H···O) contribute to:
- Layer formation : Molecules align along the -axis via N–H···O interactions (2.85 Å) .
- Thermal stability : Stronger H-bonds correlate with higher melting points () .
Methodological Guidelines
- For structural analysis : Prioritize SCXRD with low-temperature data collection (100 K) to reduce disorder .
- For SAR studies : Combine in vitro assays (e.g., kinase inhibition) with molecular docking (AutoDock Vina) .
- For synthetic troubleshooting : Use to detect unreacted intermediates (e.g., δ 2.35 ppm for methyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
